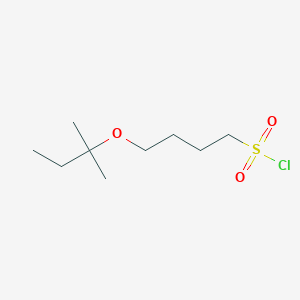
4-(Tert-pentyloxy)butane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-methylbutan-2-yl)oxy]butane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are commonly used as intermediates in organic synthesis. The structure of this compound includes a sulfonyl chloride group attached to a butane chain, which is further substituted with a 2-methylbutan-2-yl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-methylbutan-2-yl)oxy]butane-1-sulfonyl chloride typically involves the reaction of 4-hydroxybutane-1-sulfonyl chloride with 2-methylbutan-2-ol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to avoid any side reactions.
Industrial Production Methods: In an industrial setting, the production of 4-[(2-methylbutan-2-yl)oxy]butane-1-sulfonyl chloride can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of human error.
化学反応の分析
Types of Reactions: 4-[(2-methylbutan-2-yl)oxy]butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: Water or aqueous solutions of bases such as sodium hydroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acid: Formed by hydrolysis.
科学的研究の応用
4-[(2-methylbutan-2-yl)oxy]butane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules such as proteins and peptides, enabling the study of their structure and function.
Medicine: It is used in the development of drugs, particularly those that target specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 4-[(2-methylbutan-2-yl)oxy]butane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound can react with amino groups on proteins, leading to the formation of sulfonamide bonds.
類似化合物との比較
- 4-[(2-methylbutan-2-yl)oxy]benzene-1-sulfonyl chloride
- 4-[(2-methylbutan-2-yl)oxy]methylbenzenesulfonyl chloride
Comparison:
- Reactivity: The reactivity of 4-[(2-methylbutan-2-yl)oxy]butane-1-sulfonyl chloride is similar to that of other sulfonyl chlorides, but the presence of the 2-methylbutan-2-yl group can influence the steric and electronic properties of the compound, affecting its reactivity.
- Applications: While similar compounds may have overlapping applications, the specific structure of 4-[(2-methylbutan-2-yl)oxy]butane-1-sulfonyl chloride can make it more suitable for certain reactions or applications, particularly those requiring specific steric or electronic properties.
特性
分子式 |
C9H19ClO3S |
|---|---|
分子量 |
242.76 g/mol |
IUPAC名 |
4-(2-methylbutan-2-yloxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO3S/c1-4-9(2,3)13-7-5-6-8-14(10,11)12/h4-8H2,1-3H3 |
InChIキー |
IKRDNQLKWQYDRM-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)OCCCCS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



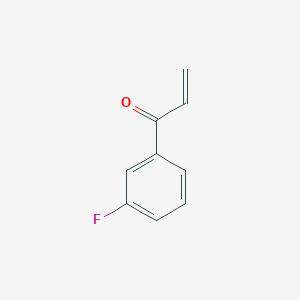

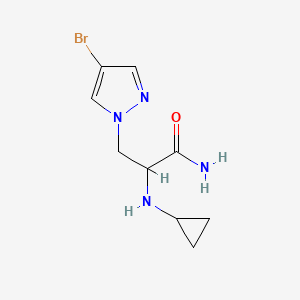
![6-[(Tert-butoxy)carbonyl]-6-azaspiro[4.5]decane-9-carboxylicacid](/img/structure/B13627144.png)

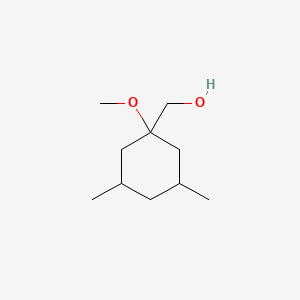
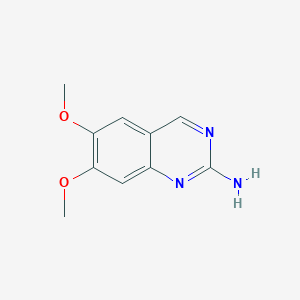
![2-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]cyclopropyl}acetic acid](/img/structure/B13627162.png)
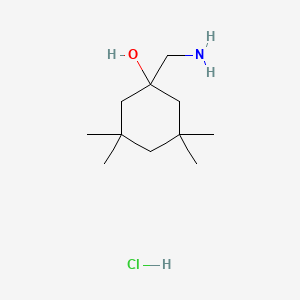
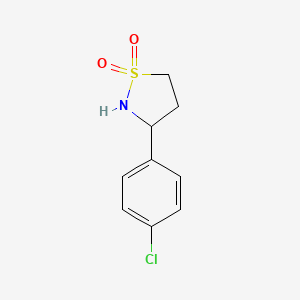
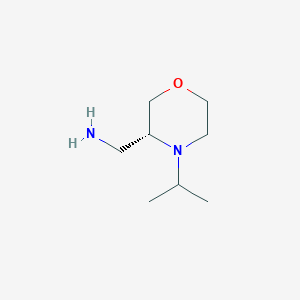
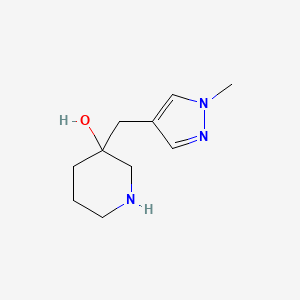
![1-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13627195.png)
